5-Ethynyl-2-methyl-2H-indazole
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Overview
Description
5-Ethynyl-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various pharmaceuticals. The presence of an ethynyl group at the 5-position and a methyl group at the 2-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
5-Ethynyl-2-methyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: A parent compound with similar structural features but lacking the ethynyl and methyl groups.
1H-Indazole: Another indazole derivative with different tautomeric forms.
Indole: A related heterocyclic compound with a similar nitrogen-containing ring structure.
Uniqueness
5-Ethynyl-2-methyl-2H-indazole is unique due to the presence of the ethynyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethynyl-2-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-12(2)11-10/h1,4-7H,2H3 |
InChI Key |
LJFSDYZSKNONRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C#C |
Origin of Product |
United States |
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